molecular formula C22H26N4O2 B6492083 2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326905-95-6

2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6492083
CAS No.: 1326905-95-6
M. Wt: 378.5 g/mol
InChI Key: HQTVJZXELXOMGP-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is notable for its fused bicyclic structure, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Key structural elements include:

  • A 3,4-dimethylphenyl group at position 2, contributing hydrophobic interactions.
  • A 3-oxo-3-(piperidin-1-yl)propyl chain at position 5, introducing a polar, nitrogen-rich substituent that may enhance solubility and receptor binding.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-(3-oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-6-7-18(14-17(16)2)19-15-20-22(28)25(12-13-26(20)23-19)11-8-21(27)24-9-4-3-5-10-24/h6-7,12-15H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTVJZXELXOMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key features, based on evidence from patents, synthesis studies, and pharmacological evaluations:

Compound Name / ID Core Structure Key Substituents Synthesis & Properties References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(3,4-dimethylphenyl); 5-[3-oxo-3-(piperidin-1-yl)propyl] Hypothesized to exhibit enhanced lipophilicity due to dimethylphenyl and piperidine.
MK85 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 3-(3,5-bis(trifluoromethyl)phenyl); 4-methylhexahydropyrimidine Synthesized via condensation of nitrile and ester precursors; high electrophilicity.
1326856-28-3 (Pyrazolo[1,5-a]pyrazin-4-one) Pyrazolo[1,5-a]pyrazin-4-one 2-(4-fluorophenyl); 3-oxo-3-(piperazin-1-yl)propanoyl with ethyl acetate Piperazine substituent may reduce metabolic stability compared to piperidine.
EU-2023/39 Derivatives Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-benzodioxol-5-yl); 7-(methylpiperazinyl variants) Benzodioxol group enhances π-π stacking; methylpiperazine improves aqueous solubility.
MK13/MK49 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 5-(3,5-dimethoxyphenyl/dinitrophenyl); 2-isopropyl Electron-withdrawing dinitrophenyl group may reduce bioavailability.

Key Structural and Functional Differences:

Pyrido[1,2-a]pyrimidinones (EU-2023/39 derivatives) lack the pyrazole ring, reducing conformational rigidity compared to the target compound .

Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the electron-deficient dinitrophenyl group in MK49, which may hinder cellular uptake .
  • Piperidine vs. Piperazine : Piperidine in the target compound lacks the additional nitrogen found in piperazine (e.g., 1326856-28-3), reducing hydrogen-bonding capacity but improving metabolic stability .

Synthetic Routes :

  • MK85 is synthesized via a one-pot condensation of nitriles and esters, whereas the target compound likely requires multi-step functionalization of the pyrazolo[1,5-a]pyrazin-4-one core .

Research Findings and Implications

  • Biological Activity Trends :

    • Compounds with piperazine substituents (e.g., 1326856-28-3) show moderate antimicrobial activity in analogs, but their susceptibility to oxidation may limit therapeutic utility .
    • Dimethylphenyl groups (target compound) are associated with improved binding to hydrophobic enzyme pockets in kinase inhibition studies .
  • Unresolved Questions: Limited data exist on the target compound’s in vivo pharmacokinetics. Comparative studies with MK85 (which has a trifluoromethylphenyl group) could clarify the impact of halogenation vs. alkylation on bioavailability .

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